2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom, a methoxy group, and a thiophene ring in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylamine can react with 2-bromoacetyl bromide to form the thiazolidine ring.
Substitution Reaction: The introduction of the 3-bromo-4-methoxyphenyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the thiazolidine intermediate with 3-bromo-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group by reacting the substituted thiazolidine with an appropriate amine, such as thiophen-2-ylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.
Amidation: Dehydrating agents like EDCI and HOBt.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new substituted derivatives.
Amidation: Formation of more complex amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazolidine ring and the thiophene moiety suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique chemical properties may make it suitable for applications in materials science or catalysis.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds with thiazolidine rings can act as enzyme inhibitors or receptor modulators. The bromine and methoxy groups may enhance its binding affinity to specific targets, while the thiophene ring could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with a different substitution pattern on the thiazolidine ring.
2-(4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(3-bromo-4-methoxyphenyl)-N-(furan-2-yl)-1,3-thiazolidine-3-carboxamide: Contains a furan ring instead of a thiophene ring, which could alter its chemical and biological properties.
Uniqueness
The uniqueness of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide lies in its specific combination of functional groups. The presence of the bromine atom, methoxy group, and thiophene ring in a thiazolidine scaffold provides a distinct set of chemical and biological properties that may not be found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUKANYRKKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.